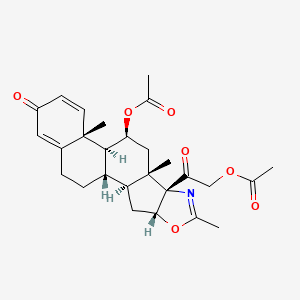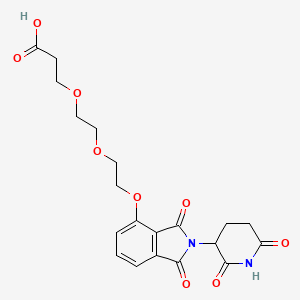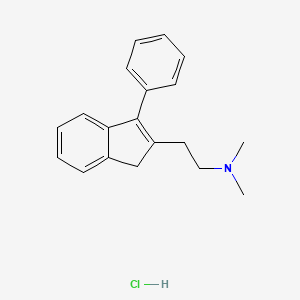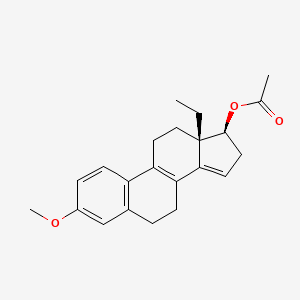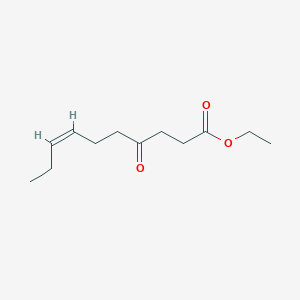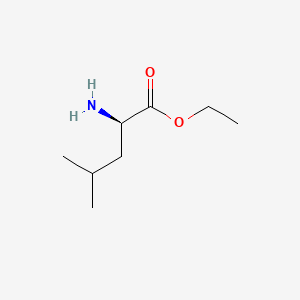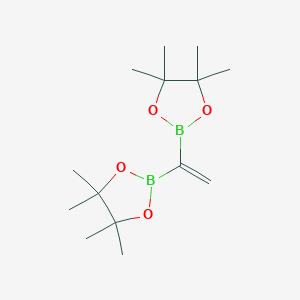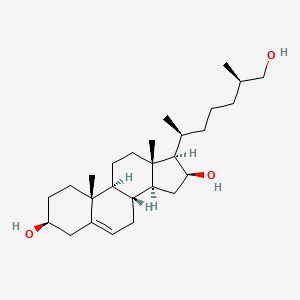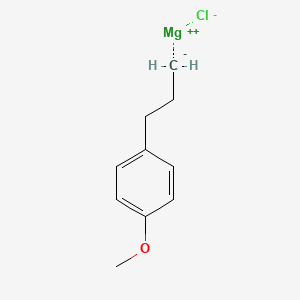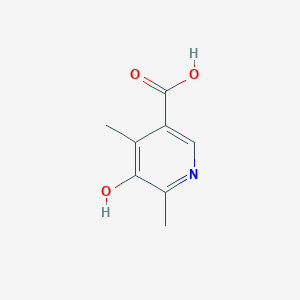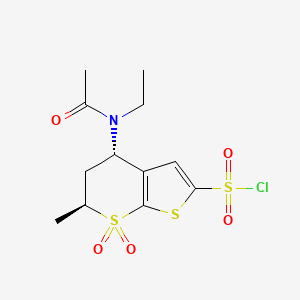
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide is a chemical compound with the molecular formula C12H16ClNO5S3 and a molecular weight of 385.91 g/mol. It is an intermediate used in the synthesis of other compounds, particularly those related to carbonic anhydrase inhibitors. This compound is known for its unique structure, which includes a thieno[2,3-b]thiopyran ring system.
Métodos De Preparación
The synthesis of 3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide involves several steps. One common route starts with the compound (4R,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol 7,7-Dioxide . This compound undergoes a series of reactions, including sulfonylation and acetylation, to produce the final product. The reaction conditions typically involve the use of reagents such as sulfonyl chlorides and acetic anhydride .
Análisis De Reacciones Químicas
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, particularly its interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of carbonic anhydrase inhibitors, which are used to treat conditions like glaucoma.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide involves its interaction with carbonic anhydrase enzymes. By inhibiting these enzymes, the compound reduces the production of bicarbonate ions, leading to decreased intraocular pressure. This mechanism is particularly useful in the treatment of glaucoma .
Comparación Con Compuestos Similares
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide can be compared with other similar compounds, such as:
2-Desaminosulfonyl 3-Aminosulfonyl N-Acetyl Dorzolamide: This compound is an intermediate in the synthesis of dorzolamide and has similar chemical properties.
Dorzolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma.
Acetazolamide: Another carbonic anhydrase inhibitor with similar therapeutic applications.
The uniqueness of this compound lies in its specific structural modifications, which may offer distinct advantages in certain synthetic and therapeutic contexts.
Propiedades
Número CAS |
403848-30-6 |
|---|---|
Fórmula molecular |
C12H16ClNO5S3 |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
(4S,6S)-4-[acetyl(ethyl)amino]-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride |
InChI |
InChI=1S/C12H16ClNO5S3/c1-4-14(8(3)15)10-5-7(2)21(16,17)12-9(10)6-11(20-12)22(13,18)19/h6-7,10H,4-5H2,1-3H3/t7-,10-/m0/s1 |
Clave InChI |
UQKNTDOUGNFSHG-XVKPBYJWSA-N |
SMILES isomérico |
CCN([C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)Cl)C)C(=O)C |
SMILES canónico |
CCN(C1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)Cl)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


